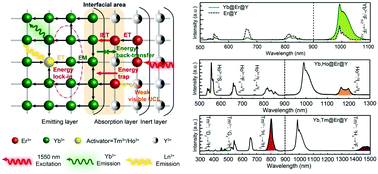Engineering Er3+-sensitized nanocrystals to enhance NIR II-responsive upconversion luminescence†
Nanoscale Pub Date: 2021-12-14 DOI: 10.1039/D1NR06945D
Abstract
An Er3+-sensitized system with a high response to 1550 nm radiation in the second near-infrared window (NIR II) has been considered for a new class of potential candidates for applications in bio-imaging and advanced anti-counterfeiting, yet the achievement of highly efficient upconversion emission still remains a challenge. Here, we constructed a novel Er3+-sensitized core–shell–shell upconversion nanostructure with a Yb3+-enriched core as the emitting layer. This designed nanostructure allows the Yb3+ emitting layer to more efficiently trap and lock excitation energy by combining the interfacial energy transfer (IET) from the shell (Er3+) to the core (Yb3+), high activator Yb3+ content, and minimized energy back-transfer. As a result, the NIR II emission at 1000 nm is remarkably enhanced with a high quantum yield (QY) of 11.5%. Based on this trap and lock-in effect of the excitation energy in the Yb3+-enriched core, highly efficient 1550 nm-responsive visible and NIR upconversion emissions are also achieved by co-doping with other activator ions (e.g., Ho3+ and Tm3+). Our research provides a new functional design for improving NIR II-responsive upconversion luminescence, which is significant for developing practical applications.


Recommended Literature
- [1] Effective construction of a CuCo MOF@graphene functional electrocatalyst for hydrogen evolution reaction†
- [2] Bimolecular porous supramolecular networks deposited from solution on layered materials: graphite, boron nitride and molybdenum disulphide†
- [3] Thermodynamic forecasting of mechanically interlocked switches†
- [4] Novel 3D-networked melamine–naphthalene–polyamic acid nanofillers doped in vinyl ester resin for higher flame retardancy
- [5] POSS-based polyionic liquids for efficient CO2 cycloaddition reactions under solvent- and cocatalyst-free conditions at ambient pressure†
- [6] Low-energy electron interaction with 2-(trifluoromethyl)acrylic acid, a potential component for EUVL resist material†
- [7] Green thin film for stable electrical switching in a low-cost washable memory device: proof of concept†
- [8] 3D hollow MXene (Ti3C2)/reduced graphene oxide hybrid nanospheres for high-performance Li-ion storage†
- [9] Pterocladiella capillacea-stabilized silver nanoparticles as a green approach toward antibacterial biomaterials†
- [10] The role of halide ions in the anisotropic growth of gold nanoparticles: a microscopic, atomistic perspective†

Journal Name:Nanoscale
Research Products
-
CAS no.: 170230-88-3
-
CAS no.: 144409-99-4
-
Benzenediazonium,chloride (1:1)
CAS no.: 100-34-5
-
CAS no.: 157730-74-0









